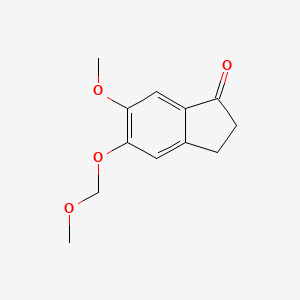

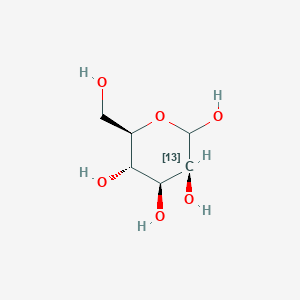

(R)-(-)-JWH 018 N-(4-hydroxypentyl) metabolite

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

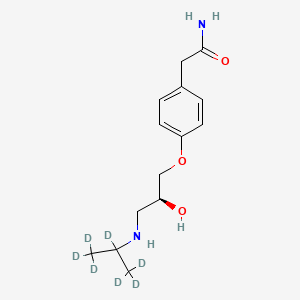

The ®-(-)-JWH 018 N-(4-hydroxypentyl) metabolite is a major urinary metabolite of AB-PINACA . AB-PINACA is a synthetic cannabinoid that has been detected as a constituent in illicit herbal incense and e-cigarette liquid products . Anecdotal reports suggest that it can cause severe adverse health effects such as stroke and seizure .

Molecular Structure Analysis

The empirical formula of ®-(-)-JWH 018 N-(4-hydroxypentyl) metabolite is C18H26N4O3 . Its molecular weight is 346.42 .Physical And Chemical Properties Analysis

The ®-(-)-JWH 018 N-(4-hydroxypentyl) metabolite is a liquid form certified reference material . It is suitable for gas chromatography (GC) and liquid chromatography (LC) techniques .Scientific Research Applications

Detection and Analysis in Biological Samples : A study by Emerson et al. (2013) developed an efficient extraction procedure and gas chromatography-mass spectrometry (GC-MS) method for detecting metabolites of 'K2' compounds, including JWH-018, in urine. This method is comparable to existing LC-MS/MS methods and identifies specific metabolites like 4-hydroxypentyl and 5-hydroxypentyl derivatives (Emerson et al., 2013).

Metabolism and Pharmacokinetics : A 2012 study by Seely et al. discovered that a major glucuronidated metabolite of JWH-018 acts as a neutral antagonist at CB1 receptors. The study emphasizes the metabolite's antagonistic activity, suggesting a potential for varied biological effects (Seely et al., 2012).

Toxicological Impact on Human Cell Lines : Couceiro et al. (2016) compared the toxicological impacts of JWH-018 and its N-(3-hydroxypentyl) metabolite on human cell lines. Their findings indicate that the metabolite is more toxic than the parent drug, suggesting a non-CB1 receptor-mediated toxicological mechanism (Couceiro et al., 2016).

Comparative Metabolism Studies : Research by Hutter et al. (2013) focused on the chemistry and metabolism of AM-2201, a synthetic cannabinoid similar to JWH-018. This study provides insights into the metabolic processes and potential artifacts formed during the smoking of these substances (Hutter et al., 2013).

Serum Analysis after Inhalation : Toennes et al. (2017) investigated the pharmacokinetics of JWH-018 and its metabolites in serum post-inhalation. This study offers valuable data on the drug's behavior in the body, including its multiexponential decline and terminal elimination (Toennes et al., 2017).

Identification of Metabolites in Urine and Forensic Cases : Various studies have focused on identifying and quantifying JWH-018 metabolites in urine, aiding forensic analyses. These include methodologies for solid-phase extraction, quantitative measurement, and detection in legal cases, providing critical information for identifying drug use (Chimalakonda et al., 2011), (Moran et al., 2011).

Safety And Hazards

The ®-(-)-JWH 018 N-(4-hydroxypentyl) metabolite is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Flam. Liq. 2, and STOT SE 1 . It has hazard statements H225, H301 + H311 + H331, and H370 . The precautionary statements are P210, P280, P301 + P310 + P330, P302 + P352 + P312, and P304 + P340 + P311 .

properties

IUPAC Name |

[1-[(4R)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO2/c1-17(26)8-7-15-25-16-22(20-12-4-5-14-23(20)25)24(27)21-13-6-10-18-9-2-3-11-19(18)21/h2-6,9-14,16-17,26H,7-8,15H2,1H3/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFBQQHYZJTRAS-QGZVFWFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017695 |

Source

|

| Record name | (R)-(-)-JWH 018 N-(4-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(-)-JWH 018 N-(4-hydroxypentyl) metabolite | |

CAS RN |

1454924-71-0 |

Source

|

| Record name | (R)-(-)-JWH 018 N-(4-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile](/img/structure/B583890.png)

![Ethyl (2E)-5-{3-[(benzenesulfonyl)amino]phenyl}pent-2-en-4-ynoate](/img/structure/B583896.png)